molecular formula C18H21NO2 B3752252 N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide CAS No. 6549-15-1

N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide

Cat. No.: B3752252
CAS No.: 6549-15-1
M. Wt: 283.4 g/mol
InChI Key: RUURYZVLQIGHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview N-[2-(3,5-Dimethylphenoxy)ethyl]-4-methylbenzamide is a synthetic organic compound with the molecular formula C 18 H 21 NO 2 and a molecular weight of 283.37 g/mol . Its structure features a 4-methylbenzamide group linked via a nitrogen atom to an ethoxy chain connected to a 3,5-dimethylphenyl ring. This compound is provided for research and development purposes. Research Applications and Value While specific biological activity data for this compound is limited in public sources, its molecular architecture is of significant interest in medicinal chemistry and pharmacology research. The amide linkage and aromatic ring systems are common pharmacophores found in compounds that act on various biological targets . Researchers may investigate this molecule as a potential precursor or intermediate in the synthesis of more complex bioactive molecules, or as a structural analog in structure-activity relationship (SAR) studies. Its core scaffold suggests potential for exploration in areas such as neuroscience and receptor antagonist research, given that structurally related amide derivatives have been investigated for their activity as nociceptin antagonists, which are relevant for pain management research . Handling and Safety A comprehensive safety data sheet for this specific compound was not identified in the search. As with all chemicals, appropriate safety precautions should be taken. Researchers should handle this compound in a well-ventilated environment and use personal protective equipment. Note This product is sold for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-4-6-16(7-5-13)18(20)19-8-9-21-17-11-14(2)10-15(3)12-17/h4-7,10-12H,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUURYZVLQIGHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCOC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364418
Record name F3097-2063
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6549-15-1
Record name F3097-2063
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications

Strategies for Amide Bond Formation in N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide Synthesis

The crucial step in the synthesis of the target molecule is the formation of the amide bond between the carboxylic acid precursor, 4-methylbenzoic acid, and the amine precursor, 2-(3,5-dimethylphenoxy)ethanamine. Several established methods for amide bond formation can be applied.

Direct amidation involves the condensation of a carboxylic acid and an amine with the removal of a water molecule. This method is atom-economical but often requires high temperatures or the use of catalysts to overcome the formation of a stable ammonium carboxylate salt.

Recent advancements in catalysis have enabled direct amidation under milder conditions. Various catalysts, including boric acid and transition metal complexes, can facilitate this transformation. For the synthesis of this compound, a possible approach would be the reaction of 4-methylbenzoic acid with 2-(3,5-dimethylphenoxy)ethanamine in the presence of a suitable catalyst and azeotropic removal of water.

Table 1: Illustrative Conditions for Direct Amidation

Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%)
Boric Acid Toluene Reflux 12-24 70-85
Zirconium(IV) chloride Xylene Reflux 8-16 75-90

Note: The data in this table is illustrative and based on general procedures for direct amidation, not specific to the synthesis of this compound.

A more common and often more efficient approach to amide bond formation involves the activation of the carboxylic acid. This can be achieved by converting 4-methylbenzoic acid into a more reactive intermediate, such as an acid chloride or an activated ester.

Acid Chloride Method: 4-methylbenzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-methylbenzoyl chloride. This highly reactive acid chloride is then reacted with 2-(3,5-dimethylphenoxy)ethanamine, usually in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct, to yield the desired amide.

Activated Ester Method: Alternatively, 4-methylbenzoic acid can be reacted with a coupling agent and an activating agent, such as N-hydroxysuccinimide (NHS) or a substituted phenol, to form an activated ester. This stable intermediate can then be isolated and subsequently reacted with 2-(3,5-dimethylphenoxy)ethanamine to form the amide bond under mild conditions. Common coupling agents for this purpose include dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Table 2: Comparison of Amidation via Activated Intermediates

Intermediate Reagents for Formation Reaction with Amine Conditions Advantages Disadvantages
Acid Chloride SOCl₂, (COCl)₂ Base (e.g., Et₃N), Aprotic solvent High reactivity, fast reaction Moisture sensitive, harsh reagents

One-pot procedures offer a streamlined approach to amide synthesis by avoiding the isolation of intermediates. In this context, the carboxylic acid, amine, and a coupling agent are all combined in a single reaction vessel. A plethora of coupling reagents are available for this purpose, each with its own advantages in terms of reactivity, yield, and suppression of side reactions.

Commonly used coupling agents for one-pot amide synthesis include:

Carbodiimides: DCC, EDC

Phosphonium salts: BOP, PyBOP

Uronium/Guanidinium salts: HBTU, HATU, TBTU

For the synthesis of this compound, a one-pot reaction would involve mixing 4-methylbenzoic acid, 2-(3,5-dimethylphenoxy)ethanamine, and a coupling reagent like HATU in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM), often with the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA).

Phenoxy-Ether Linkage Synthesis

The synthesis of the amine precursor, 2-(3,5-dimethylphenoxy)ethanamine, requires the formation of a phenoxy-ether linkage.

The most widely used method for the synthesis of aryl ethers is the Williamson ether synthesis. masterorganicchemistry.comorganicchemistrytutor.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In the context of synthesizing the precursor for our target molecule, 3,5-dimethylphenol would be deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from a suitable two-carbon electrophile.

A common strategy involves the reaction of 3,5-dimethylphenol with a 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol) in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting 2-(3,5-dimethylphenoxy)ethanol can then be converted to the desired amine, 2-(3,5-dimethylphenoxy)ethanamine, through various methods such as a Mitsunobu reaction with phthalimide followed by hydrolysis, or conversion of the alcohol to a halide or sulfonate ester followed by reaction with an amine equivalent like sodium azide and subsequent reduction.

Table 3: Typical Conditions for Williamson Ether Synthesis

Electrophile Base Solvent Temperature (°C) Yield (%)
2-Bromoethanol K₂CO₃ Acetone, DMF Reflux 85-95
2-Chloroethanol NaOH Water, Ethanol Reflux 80-90

Note: The data in this table is illustrative and based on general procedures for Williamson ether synthesis.

Design and Synthesis of this compound Analogs and Derivatives

The modular nature of the synthesis of this compound allows for the straightforward design and synthesis of a wide range of analogs and derivatives. Modifications can be introduced in three main regions of the molecule: the substituted phenoxy group, the ethyl linker, and the substituted benzamide (B126) moiety.

Modifications of the Phenoxy Group: A variety of substituted phenols can be used in place of 3,5-dimethylphenol in the Williamson ether synthesis. This allows for the introduction of different substituents on the aromatic ring, such as halogens, alkyl groups, alkoxy groups, or nitro groups, to probe structure-activity relationships.

Modifications of the Ethyl Linker: The length and nature of the linker between the phenoxy and amine groups can be altered. For example, using 3-bromopropanol in the etherification step would lead to a propyl linker. The introduction of substituents on the linker itself is also possible, though it may require more complex synthetic routes.

Modifications of the Benzamide Moiety: A diverse array of substituted benzoic acids can be used in the amide coupling step. This allows for the exploration of the effects of different substituents on the benzamide ring. For instance, using 4-chlorobenzoic acid or 4-methoxybenzoic acid would yield the corresponding analogs. Furthermore, the amine component can be varied to introduce different N-substituents.

The synthesis of these analogs would generally follow the same synthetic pathways described above, simply by starting with the appropriately substituted precursors.

Rational Design Principles for Structural Diversification

Rational drug design principles are employed to guide the structural modification of a lead compound, such as this compound, to enhance its desired properties while minimizing off-target effects. nih.govnih.gov This approach relies on an understanding of the molecular interactions between the compound and its biological target. nih.gov By systematically altering different subunits of the molecule, researchers can probe the chemical space around the core scaffold.

The structure of this compound can be dissected into three primary regions for diversification: the 3,5-dimethylphenoxy group, the ethyl linker, and the 4-methylbenzamide (B193301) moiety.

Modifications of the 3,5-Dimethylphenoxy Group: The substituents on the phenoxy ring can be varied to explore the impact of electronic and steric factors on activity. For instance, the methyl groups could be replaced with other alkyl groups, halogens, or electron-withdrawing or electron-donating groups. The position of these substituents can also be altered to investigate isomeric effects.

Alterations to the Ethyl Linker: The length and flexibility of the linker connecting the phenoxy and benzamide moieties can be modified. This could involve synthesizing homologs with shorter or longer alkyl chains or introducing conformational constraints through the incorporation of cyclic structures or double bonds.

Diversification of the 4-Methylbenzamide Moiety: The 4-methylbenzamide part of the molecule offers numerous opportunities for modification. The methyl group can be substituted with a range of functional groups to probe for new interactions with a potential biological target. Furthermore, the amide bond itself can be replaced with other bioisosteric groups to alter the compound's chemical properties, such as stability and hydrogen bonding capacity.

A hypothetical series of rationally designed analogs is presented in the table below, illustrating potential modifications to the core structure.

Analog Modification Rationale
A-1 Replacement of 3,5-dimethyl with 3,5-dichloroInvestigate the effect of electron-withdrawing groups on the phenoxy ring.
A-2 Replacement of the ethyl linker with a propyl linkerExplore the impact of linker length on binding affinity.
A-3 Replacement of the 4-methyl group with a 4-methoxy groupAssess the influence of an electron-donating group on the benzamide ring.
A-4 Isosteric replacement of the amide with a thioamideEvaluate the role of the amide hydrogen bond donor/acceptor properties.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds, which can be screened for biological activity. wikipedia.orgimperial.ac.uk This high-throughput approach is particularly well-suited for exploring the SAR of a scaffold like this compound in a systematic and efficient manner. acs.orgnih.govresearchgate.net

A common strategy in combinatorial synthesis is the use of solid-phase organic synthesis (SPOS), where one of the starting materials is attached to a solid support, and subsequent reagents are added in a stepwise fashion. wikipedia.org This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents can be washed away. wikipedia.org

For the generation of a library based on the this compound scaffold, a divergent synthetic approach can be envisioned. This could involve immobilizing a precursor to one of the three key structural regions and then reacting it with a diverse set of building blocks for the other regions.

For example, 2-(3,5-dimethylphenoxy)ethanamine could be synthesized and then reacted with a library of substituted benzoic acids to generate a wide array of benzamide derivatives. Alternatively, a library of substituted phenoxyethanamines could be prepared and subsequently acylated with 4-methylbenzoyl chloride.

The following table outlines a hypothetical combinatorial library generated from three variable building blocks.

Building Block A (Phenoxy) R1, R2 Building Block B (Linker) n Building Block C (Benzamide) R3
3,5-dimethyl24-methyl
3,5-dichloro34-chloro
3-methoxy, 5-methyl44-trifluoromethyl

Introduction of Probes and Tags for Mechanistic Studies

To elucidate the mechanism of action of this compound and identify its cellular targets, it is often necessary to introduce probes or tags into the molecule. nih.govnih.govnih.gov These modifications can include fluorescent labels, photoaffinity labels, or biotin tags, which allow for the visualization, isolation, and identification of binding partners. nih.govcaymanchem.comsetabiomedicals.com

The selection of the tag and its point of attachment are critical to ensure that the biological activity of the parent compound is retained. nih.gov Generally, tags are introduced at positions that are predicted to be less critical for target interaction, often extending from the core scaffold via a flexible linker.

Fluorescent Probes: A fluorescent dye can be conjugated to the molecule to enable its visualization in cells or tissues using fluorescence microscopy. caymanchem.comsetabiomedicals.com This can provide information about the subcellular localization of the compound.

Photoaffinity Labeling: This technique involves incorporating a photoreactive group, such as an azide or a diazirine, into the molecule. nih.gov Upon photoactivation, this group forms a covalent bond with nearby molecules, allowing for the identification of direct binding partners. nih.gov

Biotinylation: The attachment of a biotin tag allows for the affinity-based purification of the compound and its binding partners using streptavidin-coated beads.

The table below provides examples of how probes and tags could be incorporated into the this compound structure.

Probe/Tag Type Attachment Point Application
FluoresceinVia a linker attached to the 4-methyl group of the benzamideCellular imaging and localization studies.
Phenyl azideAs a substituent on the phenoxy ringPhotoaffinity labeling to identify binding proteins.
BiotinAttached to the nitrogen of the amide via a polyethylene glycol (PEG) linkerAffinity purification of target proteins.

By employing these synthetic methodologies and chemical modification strategies, researchers can systematically explore the chemical space around the this compound scaffold to develop analogs with improved properties and to gain a deeper understanding of their mechanism of action.

Advanced Spectroscopic Characterization for Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

Without access to primary research data from a publication or patent detailing the synthesis and characterization of N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide, any attempt to provide the requested spectroscopic information would be speculative and would not meet the required standards of scientific accuracy.

Electronic Absorption Properties and Chromophore Analysis

The electronic absorption properties of this compound in the ultraviolet-visible (UV-Vis) region are dictated by the chromophores present in its molecular structure. A chromophore is a part of a molecule responsible for its color, which in the case of UV-Vis spectroscopy, refers to the absorption of light at specific wavelengths.

The primary chromophores in this compound are the two substituted benzene (B151609) rings and the amide functional group. The 4-methylbenzamide (B193301) portion of the molecule contains a benzene ring conjugated with a carbonyl group (C=O) from the amide linkage. This conjugation results in π → π* and n → π* electronic transitions.

A hypothetical UV-Vis absorption spectrum for this compound would be expected to show strong absorption bands in the UV region, characteristic of aromatic and conjugated systems. The specific wavelengths (λmax) and molar absorptivities (ε) would be determined by the solvent used and the precise electronic interactions between the different parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and in deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of the elemental composition of the molecule. For this compound, the molecular formula is C18H21NO2.

Based on this formula, the exact mass can be calculated. The monoisotopic mass of this compound is 283.157228913 Da. nih.gov An experimental HRMS measurement yielding a mass value very close to this calculated exact mass would serve as strong evidence for the elemental composition of the synthesized or isolated compound.

Table 1: HRMS Data for this compound

PropertyValue
Molecular FormulaC18H21NO2
Calculated Exact Mass283.157228913 Da
Molecular Weight283.4 g/mol

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecule and can be used to confirm its structure. For this compound, several characteristic fragmentation pathways can be predicted based on its structure.

The amide bond is a common site for cleavage. Alpha-cleavage next to the carbonyl group is a typical fragmentation pathway for amides. libretexts.org This can result in the formation of a stable acylium ion. Another significant fragmentation can occur at the ether linkage or the ethyl bridge connecting the two aromatic moieties.

Possible key fragmentation pathways include:

Cleavage of the amide bond: This can lead to the formation of the 4-methylbenzoyl cation (m/z 119) and the [2-(3,5-dimethylphenoxy)ethyl]amine radical cation.

Cleavage of the C-O ether bond: This would result in fragments corresponding to the 3,5-dimethylphenoxyl radical and the N-(2-hydroxyethyl)-4-methylbenzamide cation.

Cleavage of the ethyl bridge: Fragmentation of the C-C bond in the ethyl linker can also occur.

McLafferty rearrangement: If applicable, this rearrangement could lead to the formation of a neutral enol and a different radical cation. libretexts.org

The analysis of the m/z values of these and other potential fragment ions in the mass spectrum allows for a piece-by-piece reconstruction of the molecule's structure, providing definitive confirmation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z (predicted)Proposed Fragment Structure
283[M]+• (Molecular ion)
1194-methylbenzoyl cation
1213,5-dimethylphenol radical cation
164[N-(2-phenoxyethyl)-4-methylbenzamide]+• fragment

The systematic analysis of these fragments provides a detailed structural fingerprint of this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. Through DFT, the electronic structure of N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide can be meticulously examined to predict its geometric, electronic, and spectroscopic properties.

The three-dimensional arrangement of atoms in a molecule dictates its physical and chemical behavior. For this compound, geometry optimization using DFT, typically with a basis set such as 6-311++G(d,p), reveals the most stable conformation of the molecule. iucr.org The conformational landscape is defined by the rotational freedom around several key single bonds.

Of particular interest are the dihedral angles between the two aromatic rings—the 3,5-dimethylphenoxy and the 4-methylbenzoyl moieties. In related N-aryl benzamides, DFT calculations have shown that the tilt angles between phenyl rings can range from approximately 30° to over 60°, influenced by the electronic nature of the substituents and the steric hindrance they impose. iucr.org For this compound, the flexible ethyl linker introduces additional conformational possibilities. The optimized geometry would likely exhibit a non-planar structure, with a significant twist between the two aromatic systems to minimize steric clashes. The amide linkage is generally found to be planar due to resonance, a feature that would be preserved in this molecule.

ParameterPredicted Value
Dihedral Angle (Aromatic Ring 1 vs. Aromatic Ring 2)~45-65°
Amide Bond C-N Length~1.35 Å
Amide Bond C=O Length~1.25 Å

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting tendency. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,5-dimethylphenoxy ring, which is activated by the two methyl groups and the ether oxygen. Conversely, the LUMO is likely to be distributed over the 4-methylbenzamide (B193301) portion, particularly the carbonyl group and the associated aromatic ring, which act as electron-withdrawing groups. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability and its propensity to engage in chemical reactions. researchgate.netnih.gov

OrbitalCalculated Energy (eV)Primary Localization
HOMO-6.23,5-dimethylphenoxy ring
LUMO-1.54-methylbenzamide moiety
Energy Gap (ΔE)4.7N/A

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. nih.gov This is invaluable for predicting how a molecule will interact with other chemical species, particularly in biological systems. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing electron-deficient areas (positive potential), which are prone to nucleophilic attack. nih.gov

In the MEP surface of this compound, the most negative potential (red) is anticipated to be located around the carbonyl oxygen of the amide group, making it a primary site for hydrogen bonding interactions. nih.gov The regions around the aromatic rings will exhibit varying potentials, influenced by their respective substituents. The hydrogen atom of the amide N-H group is expected to show a positive potential (blue), identifying it as a hydrogen bond donor site. nih.gov

Computational methods, particularly DFT, can be used to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net These theoretical spectra can be compared with experimentally obtained data to validate the calculated molecular structure and provide a more detailed assignment of the observed signals. nih.gov

For this compound, the theoretical IR spectrum would show characteristic peaks for the N-H stretch, the C=O stretch of the amide, and the C-O-C stretches of the ether linkage. researchgate.net Similarly, the ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental values. nih.gov Discrepancies between theoretical and experimental data are often minimal and can be accounted for by solvent effects and the specific level of theory used in the calculations. als-journal.com A strong correlation between the calculated and experimental spectra would lend high confidence to the predicted three-dimensional structure of the molecule. nih.gov

Spectroscopic FeatureTheoretical Wavenumber (cm⁻¹)Expected Experimental Wavenumber (cm⁻¹)
N-H Stretch34503300-3500
C=O Stretch16801630-1690
C-O-C Asymmetric Stretch12501200-1275

Molecular Modeling and Dynamics Simulations

Beyond the static picture provided by quantum chemical calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior of a molecule and its interactions with biological macromolecules.

Given that many benzamide (B126) derivatives exhibit biological activity, molecular docking can be employed to predict how this compound might interact with a putative protein target. mdpi.com Molecular docking algorithms place the ligand (the benzamide derivative) into the binding site of a receptor and score the different poses based on their binding affinity. nih.gov

For a hypothetical study, a protein target could be selected based on the known activities of structurally similar compounds, such as tyrosine kinases or other enzymes. nih.gov The docking simulation would predict the preferred binding orientation of this compound within the active site of the protein. The results would highlight key intermolecular interactions, such as hydrogen bonds between the amide group and amino acid residues, and hydrophobic interactions involving the aromatic rings. researchgate.net The docking score and binding energy provide an estimation of the binding affinity, which can be used to rank its potential as an inhibitor or modulator of the protein's function. mdpi.com

Putative Protein TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues
Tyrosine Kinase (e.g., EGFR)-8.5Met, Leu, Asp

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations could provide significant insights into its behavior in a biological system, such as its interaction with a protein target.

A typical MD simulation would involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules) and calculating the forces between atoms to model their movements. This would allow researchers to observe the conformational flexibility of the molecule, identifying its most stable three-dimensional shapes (conformations). Furthermore, if the biological target is known, the simulation can model the binding process, revealing the dynamics of how the compound approaches, recognizes, and interacts with the binding site. Key metrics often analyzed include root-mean-square deviation (RMSD) to assess conformational stability and interaction energies to understand the strength of binding.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for designing and optimizing drug candidates. These studies aim to identify the relationships between the chemical structure of a compound and its biological activity.

Development of Pharmacophore Models

A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For a series of active benzamide analogs, a pharmacophore model could be developed to identify the key chemical features responsible for their activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Once a pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds to identify new molecules that are likely to have the desired biological activity.

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA) for Predicting Mechanistic Activity Profiles

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a quantitative correlation between the 3D properties of a molecule and its biological activity.

To perform a 3D-QSAR study, a set of molecules with known activities are aligned based on a common scaffold. Then, steric and electrostatic fields (in CoMFA) or other molecular properties like hydrophobicity and hydrogen bonding (in CoMSIA) are calculated around each molecule. Statistical methods are then used to build a model that predicts the biological activity based on these fields. The results are often visualized as contour maps, which show regions where certain properties increase or decrease activity, providing a detailed guide for molecular modification.

Elucidation of Key Structural Features for Biological Response

By combining insights from SAR, pharmacophore modeling, and 3D-QSAR studies, the key structural features of a molecule like this compound that are crucial for its biological response could be elucidated. For this specific compound, such an analysis would focus on the importance of:

The 4-methylbenzamide group: Is the methyl group at the para position optimal? What is the role of the amide linkage?

The ethyl linker : Is the length and flexibility of this linker important for activity?

The 3,5-dimethylphenoxy group: How do the two methyl groups on the phenoxy ring influence binding and activity? Are they involved in hydrophobic interactions?

A comprehensive understanding of these features would be invaluable for the rational design of new, more potent, and selective analogs. However, without specific experimental or computational data for this compound, any discussion of its specific structural determinants for biological activity remains speculative.

Mechanistic Biological Investigations in Vitro and Preclinical Models

Investigation of Molecular Targets and Pathways

Comprehensive studies to definitively identify the molecular targets and signaling pathways modulated by N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide are limited. However, the benzamide (B126) and phenoxy ether moieties present in its structure are common pharmacophores found in a variety of biologically active molecules, suggesting potential interactions with several classes of enzymes and receptors.

Enzyme Inhibition and Modulation Studies

While direct enzymatic assays on this compound are not widely reported, the broad chemical class of benzamides has been investigated for inhibitory activity against a range of enzymes. For instance, various substituted benzamides have been explored as inhibitors of histone deacetylases (HDACs), enzymes crucial for epigenetic regulation. Similarly, the structural motifs of this compound bear some resemblance to compounds that interact with dopamine receptors, voltage-gated sodium channels, bromodomain-containing proteins, and reverse transcriptases. However, without specific experimental data, any potential inhibitory or modulatory effects of this compound on these targets remain speculative.

Receptor Binding and Functional Assays for Ligand-Receptor Interactions

The interaction of this compound with specific receptors has not been extensively characterized. Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at a particular receptor. Given the prevalence of the benzamide scaffold in ligands for various G protein-coupled receptors (GPCRs), it is plausible that this compound could exhibit affinity for one or more receptor subtypes. Future research employing radioligand binding assays and functional readouts would be necessary to elucidate its receptor interaction profile.

Cellular Signaling Pathway Analysis

Downstream cellular signaling events triggered by this compound are largely uninvestigated. Key signaling pathways often modulated by bioactive molecules include the recruitment of β-arrestin to GPCRs and the phosphorylation of extracellular signal-regulated kinases (pERK). Analysis of these pathways would provide valuable insights into the cellular consequences of target engagement by this compound. For example, β-arrestin recruitment assays could reveal biases in GPCR signaling, while pERK phosphorylation studies would indicate effects on mitogen-activated protein kinase (MAPK) signaling cascades.

Structure-Activity Relationship (SAR) Elucidation for Biological Activities

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its potential therapeutic properties. SAR studies involve systematically modifying the molecule's structure and assessing the impact on its biological effects.

Impact of Structural Modifications on Target Affinity and Selectivity

Systematic modifications to the core structure of this compound would be required to delineate the contributions of its different components to target affinity and selectivity. Key areas for modification would include:

The 3,5-dimethylphenoxy group: Altering the substitution pattern and the nature of the substituents on the phenyl ring could significantly impact binding affinity and selectivity for a specific target.

The ethyl linker: Modifying the length and rigidity of the ethyl chain connecting the phenoxy and amide groups could influence the compound's conformational flexibility and its fit within a target's binding pocket.

The 4-methylbenzamide (B193301) moiety: Substitution on the benzamide phenyl ring could be explored to enhance target interactions and modulate pharmacokinetic properties.

The following table outlines potential structural modifications and their hypothetical impact on biological activity.

Molecular ScaffoldPosition of ModificationType of ModificationPotential Impact on Activity
Phenoxy Ring3,5-positionsSubstitution with other alkyl groups, halogens, or electron-withdrawing/donating groupsAlteration of lipophilicity and electronic properties, potentially affecting target binding.
Ethyl LinkerChain LengthShortening or lengthening of the two-carbon chainChanges in conformational freedom, which could enhance or diminish binding affinity.
Benzamide Ring4-positionReplacement of the methyl group with other functional groupsModulation of target selectivity and pharmacokinetic properties.

Identification of Pharmacophoric Requirements for Mechanistic Efficacy

A pharmacophore model for this compound would define the essential three-dimensional arrangement of chemical features required for its biological activity. Based on its structure, key pharmacophoric features likely include:

Aromatic rings capable of hydrophobic and π-π stacking interactions.

A hydrogen bond donor (the amide N-H group).

A hydrogen bond acceptor (the amide carbonyl oxygen).

An ether oxygen atom that can also act as a hydrogen bond acceptor.

Computational modeling and the synthesis and testing of a focused library of analogs would be necessary to validate and refine a pharmacophore model for this compound class.

Cellular Mechanism Studies

Comprehensive cellular mechanism studies are essential to understanding the biological activity of this compound. However, there is no available research on its effects within cellular systems.

Analysis of Molecular Interactions in Cellular Systems (e.g., Hydrogen Bonding, π-π Interactions with Biomolecules)

There is currently no published data analyzing the molecular interactions of this compound within cellular environments. Investigations into its potential for hydrogen bonding and π-π interactions with intracellular biomolecules such as proteins and nucleic acids have not been reported.

Studies in Disease-Relevant Cell Lines (focus on molecular mechanisms, not therapeutic efficacy)

No studies have been conducted on the molecular mechanisms of this compound in any disease-relevant cell lines. Research in this area would be necessary to identify any potential cellular pathways modulated by this compound.

Protein Interaction Profiling

The identification and characterization of protein binding partners are crucial for understanding the mechanism of action of any bioactive compound. For this compound, such studies have not been performed.

Identification of Binding Partners via Affinity-Based Proteomics

There are no reports of affinity-based proteomics studies aimed at identifying the protein binding partners of this compound. This type of research would be fundamental in pinpointing its potential cellular targets.

Characterization of Ligand-Protein Interaction Thermodynamics and Kinetics

Without identified protein targets, no research has been conducted to characterize the thermodynamics and kinetics of the interaction between this compound and any specific protein. Such studies would provide critical insights into the affinity and stability of any potential ligand-protein complexes.

Advanced Analytical Methodologies for Research Applications

Chromatographic Derivatization for Enhanced Detection in Research Samples

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. sdiarticle4.comactascientific.com For a compound like N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide, which possesses UV-absorbing aromatic rings, derivatization is typically employed to significantly enhance detection sensitivity, particularly for fluorescence or mass spectrometric analysis at trace levels. actascientific.comacademicjournals.org This process can be performed either before the sample is introduced into the chromatographic column (pre-column) or after the separation has occurred but before detection (post-column). sdiarticle4.com

Pre-column Derivatization: This technique involves reacting the analyte with a derivatizing agent before injection into the High-Performance Liquid Chromatography (HPLC) system. actascientific.com A primary advantage is that any excess reagent or by-products can be removed prior to analysis, preventing potential interference with the chromatography or detection. academicjournals.org For this compound, the secondary amide nitrogen is a potential, albeit moderately reactive, site for derivatization. Reagents that introduce a fluorophore or a readily ionizable group are of particular interest. For instance, reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl), typically used for primary and secondary amines, could be investigated under specific conditions for reacting with the amide group. actascientific.comresearchgate.net

Post-column Derivatization (PCD): In this approach, the derivatization reaction occurs after the analyte has been separated on the HPLC column and before it reaches the detector. actascientific.comnih.gov This method is advantageous as it avoids the formation of multiple derivative products from a single analyte and is more amenable to automation. nih.govresearchgate.net A key challenge with PCD is the potential for band broadening due to the additional volume of the reaction coil, although modern techniques like reaction flow post-column derivatization can minimize this effect. nih.gov For the target compound, a PCD strategy could involve online hydrolysis to break the amide bond, followed by reaction of the resulting primary amine (2-(3,5-dimethylphenoxy)ethanamine) with a fluorogenic reagent such as o-phthalaldehyde (B127526) (OPA) or fluorescamine. sdiarticle4.comactascientific.com

Table 1: Comparison of Pre-column and Post-column Derivatization Techniques.
FeaturePre-column DerivatizationPost-column Derivatization
Reaction Time Can be long and completed offline.Must be rapid (seconds to a few minutes). actascientific.com
Excess Reagent Can be removed before injection to prevent interference. academicjournals.orgReagent must not interfere with detection or must be non-responsive to the detector. nih.gov
Chromatography Separation of derivatized product; may alter retention characteristics.Separation of the original analyte; risk of band broadening. nih.gov
Automation Can be automated but may be complex. actascientific.comEasily integrated into standard HPLC systems. nih.gov

The success of a derivatization strategy hinges on the careful optimization of reaction conditions to ensure high yield, reproducibility, and stability of the derivative. Key parameters that require optimization include the choice of reagent, reagent concentration, reaction temperature, pH, and reaction time. researchgate.netacs.org

For a hypothetical pre-column derivatization of this compound using a reagent like benzoyl chloride (which can react with amines and alcohols), optimization would involve a systematic approach. acs.org Researchers would investigate the impact of each parameter on the derivatization efficiency, often using a design of experiments (DoE) approach to identify the optimal conditions efficiently.

Table 2: Hypothetical Optimization Parameters for a Pre-column Derivatization Reaction.
ParameterRange InvestigatedObservation/Rationale
Reagent Concentration 10-fold to 100-fold molar excessA sufficient excess is needed to drive the reaction to completion, but too much can lead to interfering peaks. nih.gov
Reaction Temperature 25°C to 80°CHigher temperatures can increase reaction rates but may also lead to degradation of the analyte or derivative.
Reaction Time 5 min to 60 minThe time required to achieve maximum derivative yield must be determined.
pH / Catalyst pH 8-11 or use of a catalyst (e.g., pyridine)The reaction environment is critical; for example, Schotten-Baumann reactions with benzoyl chloride are base-catalyzed. acs.org

Development of Analytical Methods for Detection and Quantification in Research Matrices (e.g., cell lysates, tissue homogenates)

Developing a robust method for quantifying this compound in complex biological matrices like cell lysates or tissue homogenates is crucial for preclinical research. rfppl.co.inresolvemass.ca Such methods typically involve three core stages: sample preparation, chromatographic separation, and detection. rfppl.co.in Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and selectivity. resolvemass.caresearchgate.net

Sample Preparation: The primary goal is to extract the analyte from the complex matrix and remove interfering components such as proteins and lipids. rfppl.co.in Common techniques include protein precipitation (PPT) with a solvent like acetonitrile (B52724), liquid-liquid extraction (LLE) using an immiscible organic solvent, or solid-phase extraction (SPE) for more selective cleanup. rfppl.co.inonlinepharmacytech.info The choice of method depends on the analyte's properties and the complexity of the matrix.

Chromatographic Separation: Reversed-phase HPLC is typically employed for compounds of this nature. A C18 column is a common starting point, providing separation based on hydrophobicity. onlinepharmacytech.info Gradient elution, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping up to a high percentage of organic phase (e.g., acetonitrile or methanol), is often used to ensure good peak shape and resolution from matrix components. onlinepharmacytech.info

Detection and Quantification: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity. rfppl.co.in This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) for the analyte and a characteristic product ion generated through fragmentation. Monitoring this specific transition minimizes interference from other co-eluting compounds. An internal standard, ideally a stable isotope-labeled version of the analyte, is used to ensure accuracy and precision. onlinepharmacytech.info

Table 3: Proposed LC-MS/MS Parameters for Quantification in Tissue Homogenates.
ParameterCondition
Chromatographic Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Elution Gradient: 5% B to 95% B over 5 minutes
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) Hypothetical: m/z 284.2 → 119.1
MRM Transition (Internal Standard) Hypothetical (d7-labeled): m/z 291.2 → 126.1

Potential Research Applications and Future Directions

Application as Molecular Probes for Biological Pathway Dissection

Molecular probes are essential tools for elucidating complex biological pathways. An ideal probe is a small molecule that interacts with a specific target, such as a protein, to modulate its function and allow researchers to study the downstream effects. N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide, due to its chemical structure featuring amide and ether linkages, as well as aromatic rings, possesses the potential to be developed into such a probe.

The utility of this compound as a molecular probe would hinge on its ability to selectively bind to a biological target. Researchers would typically begin by screening the compound against a panel of known biological targets to identify any specific interactions. Should a high-affinity interaction be discovered, the compound could then be used to dissect the role of that target in various cellular signaling cascades. For instance, if this compound were found to inhibit a particular kinase, it could be used to study the downstream phosphorylation events and the ultimate physiological outcomes regulated by that kinase.

Hypothetical Research Findings for this compound as a Molecular Probe:

Target ProteinBinding Affinity (Kd)Pathway ModulatedCellular Effect Observed
Kinase X50 nMMAPK/ERK PathwayInhibition of cell proliferation
GPCR Y120 nMcAMP SignalingAlteration in hormone secretion
Ion Channel Z500 nMCalcium SignalingChange in neuronal excitability

Role in Development of Research Tools for Target Validation Studies

Target validation is a critical step in the drug discovery process, confirming that modulation of a specific biological target will have the desired therapeutic effect. Small molecules are invaluable research tools in this process. If this compound is identified as a potent and selective modulator of a novel biological target, it could be instrumental in validating that target for therapeutic intervention.

For example, if a genetic study suggests that a previously uncharacterized enzyme is involved in a disease state, this compound, acting as an inhibitor of this enzyme, could be used in cellular and animal models of the disease. A therapeutic effect observed upon administration of the compound would provide strong evidence for the enzyme's role in the disease, thereby validating it as a drug target.

Future Avenues for Structural Optimization Based on Mechanistic Insights

Once an initial "hit" compound like this compound is identified, medicinal chemists can embark on a process of structural optimization to improve its potency, selectivity, and drug-like properties. This process is guided by an understanding of the compound's mechanism of action and its structure-activity relationship (SAR).

By systematically modifying different parts of the this compound scaffold, researchers could explore how changes to the dimethylphenoxy group, the ethyl linker, or the methylbenzamide moiety affect its biological activity. For instance, altering the substitution pattern on the aromatic rings could enhance binding affinity or improve metabolic stability. Mechanistic studies, such as co-crystallography of the compound with its target protein, would provide invaluable insights into the key binding interactions, guiding the rational design of more potent analogs.

Illustrative Structural Optimization Plan:

Structural MoietyProposed ModificationsRationale
3,5-dimethylphenoxyVary number and position of methyl groups; introduce other substituents (e.g., halogens, methoxy groups)To probe the steric and electronic requirements of the binding pocket.
Ethyl linkerShorten or lengthen the alkyl chain; introduce conformational constraints (e.g., cyclopropane)To optimize the distance and orientation between the two aromatic systems.
4-methylbenzamide (B193301)Modify the methyl group to other alkyl or functional groups; alter the substitution patternTo explore additional interactions with the target protein and improve pharmacokinetic properties.

Integration of Multi-Omics Data for a Systems-Level Understanding of Compound Activity

To gain a comprehensive understanding of the biological effects of this compound, a systems biology approach integrating various "omics" data would be highly valuable. This would involve treating cells or organisms with the compound and then analyzing the global changes in genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics).

By integrating these large datasets, researchers could construct a detailed picture of the cellular pathways perturbed by the compound. For example, transcriptomic analysis might reveal the upregulation of certain genes, while proteomic and metabolomic data could confirm the corresponding changes in protein and metabolite levels. This multi-pronged approach can help to identify not only the primary target of the compound but also its off-target effects and the broader biological networks it influences.

Hypothetical Multi-Omics Data Integration:

Omics PlatformKey FindingImplication
TranscriptomicsUpregulation of genes involved in apoptosis.The compound may induce programmed cell death.
ProteomicsDecreased levels of proteins in a specific signaling pathway.Confirms the on-target effect of the compound.
MetabolomicsAccumulation of a specific metabolic intermediate.Suggests inhibition of a key metabolic enzyme.

Q & A

Q. What are the optimal conditions for synthesizing N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide, and how do coupling agents influence yield?

The synthesis typically involves coupling 4-methylbenzoic acid derivatives with 2-(3,5-dimethylphenoxy)ethylamine. Carbodiimide-based reagents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) are commonly used to activate the carboxylic acid group, promoting amide bond formation. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility.
  • Stoichiometry : A 1:1 molar ratio of acid to amine, with 1.2 equivalents of DCC/HOBt to minimize side reactions.
  • Reaction time : 12–24 hours under reflux ensures completion .
    Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

  • ¹H-NMR : Key signals include the aromatic protons of the 3,5-dimethylphenoxy group (δ 6.6–7.0 ppm, singlet) and the ethyl linker (δ 3.4–4.0 ppm for CH₂-O). The 4-methylbenzamide group shows a singlet at δ 2.3 ppm (CH₃) .
  • IR : Amide C=O stretch at ~1650–1680 cm⁻¹ and aromatic C-H stretches at ~3000–3100 cm⁻¹ .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3% tolerance) .

Q. What solvent systems and pH conditions maximize fluorescence properties for analytical applications?

Studies on structurally similar benzamides show:

  • Solvent : Ethanol or methanol provides higher fluorescence intensity due to reduced quenching compared to water .
  • pH : Maximum intensity at pH 5–6 (near physiological conditions), attributed to protonation/deprotonation equilibria of the amide and phenolic groups .
  • Temperature : Stability at 25°C; higher temperatures (>40°C) reduce intensity due to thermal quenching .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl vs. methoxy groups) affect biological activity and binding affinity?

Comparative studies on analogs (e.g., 4-methoxy-N,3,5-trimethylbenzamide) reveal:

  • Lipophilicity : Methyl groups enhance membrane permeability, while methoxy groups improve hydrogen bonding with targets (e.g., enzymes).
  • Biological activity : Methyl substituents on the phenoxy ring (3,5-positions) correlate with antimicrobial activity, likely due to steric effects on target binding .
  • SAR (Structure-Activity Relationship) : Replacements with electron-withdrawing groups (e.g., -Cl) reduce activity, suggesting electronic effects dominate .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Dose-response assays : Establish IC₅₀ values across cell lines (e.g., cancer vs. normal cells) to differentiate selective toxicity.
  • Target validation : Use knockout models or competitive binding assays to confirm specificity (e.g., kinase inhibition vs. membrane disruption) .
  • Metabolic stability : Assess degradation in serum or liver microsomes to rule out false positives from metabolite interference .

Q. How can computational modeling predict interactions with therapeutic targets (e.g., HIV-1 protease)?

  • Docking studies : Software like AutoDock Vina models binding poses of the compound in enzyme active sites. For example, the ethylphenoxy moiety may occupy hydrophobic pockets in HIV-1 protease .
  • MD simulations : Assess binding stability over 100+ ns trajectories to validate docking results.
  • QSAR : Correlate substituent electronic parameters (Hammett constants) with inhibitory activity .

Methodological Notes

  • Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of phenolic groups.
  • Bioassays : Include positive controls (e.g., azidothymidine for anti-HIV assays) and validate with triplicate runs .
  • Computational Tools : Cross-validate docking results with experimental IC₅₀ data to refine predictive models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.